molecular formula C8H6FIO2 B1386884 3-Fluoro-5-iodo-4-methylbenzoic acid CAS No. 861905-94-4

3-Fluoro-5-iodo-4-methylbenzoic acid

Cat. No. B1386884
Key on ui cas rn: 861905-94-4
M. Wt: 280.03 g/mol
InChI Key: PODTVAOVOKWNDI-UHFFFAOYSA-N
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Patent
US07687532B2

Procedure details

A solution of 3-fluoro-4-methylbenzoic acid (149.7 g) in trifluoromethanesulphonic acid (1050 ml) at −22° C. under nitrogen was treated portionwise over 1.25 h with iodosuccinimide (203.5 g). The mixture was stirred at −20° C. for and further portions of iodosuccinimide were added after 2.5 h (46.5 g) and 20.5 h (30 g). The mixture was stirred at −20° C. for a further 24 h then added slowly to a mixture of aqueous sodium thiosulphate (10%, 1.5 L) and ice (3 kg). The resultant precipitate was collected by filtration and stirred with ethyl acetate (5 L) and aqueous sodium thiosulphate (10%, 1.5 L). The organic phase was dried (MgSO4) and concentrated to ˜1.5 L then left overnight. The precipitate was collected by filtration and further material was obtained through concentration of the filtrate to give the title compound as a white solid (133.9 g).
Quantity
149.7 g
Type
reactant
Reaction Step One
Name
iodosuccinimide
Quantity
203.5 g
Type
reactant
Reaction Step One
Quantity
1050 mL
Type
solvent
Reaction Step One
Name
iodosuccinimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium thiosulphate
Quantity
1.5 L
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[I:12]C1CC(=O)NC1=O.S([O-])([O-])(=O)=S.[Na+].[Na+]>FC(F)(F)S(O)(=O)=O>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:12])[C:10]=1[CH3:11])[C:5]([OH:7])=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
149.7 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1C
Name
iodosuccinimide
Quantity
203.5 g
Type
reactant
Smiles
IC1C(=O)NC(C1)=O
Name
Quantity
1050 mL
Type
solvent
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
iodosuccinimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1C(=O)NC(C1)=O
Step Three
Name
sodium thiosulphate
Quantity
1.5 L
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
ice
Quantity
3 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −20° C. for a further 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added after 2.5 h (46.5 g) and 20.5 h (30 g)
Duration
20.5 h
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
STIRRING
Type
STIRRING
Details
stirred with ethyl acetate (5 L) and aqueous sodium thiosulphate (10%, 1.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ˜1.5 L
WAIT
Type
WAIT
Details
then left overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
further material was obtained through concentration of the filtrate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=C(C1C)I
Measurements
Type Value Analysis
AMOUNT: MASS 133.9 g
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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